

Understanding the environmental fate and transport of Tetradecylbenzene.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Tetradecylbenzene**

Cat. No.: **B074307**

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Transport of **Tetradecylbenzene**

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Tetradecylbenzene in the Environment

Tetradecylbenzene, also known as 1-phenyltetradecane, is an aromatic hydrocarbon belonging to the linear alkylbenzene (LAB) family.^[1] Its primary industrial significance lies in its role as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.^{[2][3][4]} The vast production and use of LAS mean that residual, unsulfonated LABs like **tetradecylbenzene** can be released into the environment.^[1] Sources of release include waste streams from manufacturing processes and the presence of up to 1-3% unreacted LAB in commercial LAS detergents.^[1] This guide provides a comprehensive analysis of the physicochemical properties, transformation pathways, and transport mechanisms that govern the environmental behavior of **tetradecylbenzene**, offering critical insights for researchers and environmental scientists.

Physicochemical Profile: The Foundation of Environmental Behavior

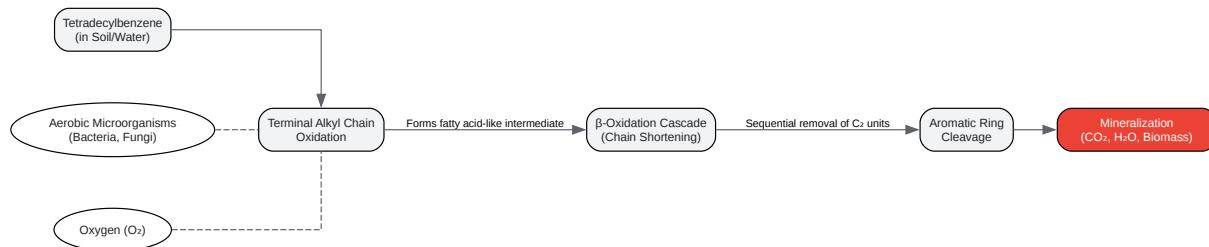
The environmental fate of any chemical is fundamentally dictated by its intrinsic physical and chemical properties.^[5] These parameters determine how it partitions between air, water, and soil, its potential for long-range transport, and its susceptibility to degradation.^{[6][7]}

Tetradecylbenzene is a nonpolar, hydrophobic molecule, characterized by a long alkyl chain attached to a stable benzene ring.^[4] This structure results in low water solubility and a high affinity for organic matter and non-polar solvents.^[4]

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)	Significance for Environmental Fate & Transport
Molecular Formula	C ₂₀ H ₃₄	[8][9]	Basic chemical identity.
Molar Mass	274.48 - 274.5 g/mol	[1][9]	Influences diffusion and volatility.
Appearance	Colorless liquid	[1][4]	Physical state at ambient conditions.
Density	0.854 - 0.855 g/mL at 20-25°C	[1][8][9]	Less dense than water, will float.[1]
Boiling Point	359 °C (678 °F) at 760 mmHg	[1][9][10]	Low volatility under normal conditions.
Melting Point	16 °C (61 °F)	[1][8][9]	Liquid in most environmental conditions.
Vapor Pressure	2.38 x 10 ⁻⁵ mmHg at 25°C	[1]	Low but non-negligible; allows for partitioning into the atmosphere.
Water Solubility	Low (nonpolar molecule)	[4]	Limits concentration in the aqueous phase; drives partitioning to soil/sediment.
Henry's Law Constant	0.237 atm·m ³ /mole (estimated)	[1]	Indicates a potential for volatilization from water to air.
Log K _{ow} (Octanol-Water Partition Coefficient)	8.92 (estimated)	[1]	High value indicates strong lipophilicity and a high tendency to sorb to organic matter.

K _{oc} (Organic Carbon-Water Partition Coefficient)	1.6 x 10 ⁶ (estimated)	[1]	Very high value predicts it will be immobile in soil and strongly adsorb to sediment.[1]
BCF (Bioconcentration Factor)	4.71 (estimated)	[1]	Suggests a low potential for bioconcentration in aquatic organisms.[1]


Environmental Fate: Transformation and Degradation Processes

Transformation processes are critical in determining the persistence of a chemical in the environment.[11][12] These processes can be biotic (mediated by microorganisms) or abiotic (driven by physical or chemical forces like light and water).[11][13]

Biodegradation: The Primary Degradation Pathway

For linear alkylbenzenes like **tetradecylbenzene**, biodegradation is the most significant degradation pathway in soil and aquatic environments.[14][15]

- **Aerobic Biodegradation:** In the presence of oxygen, microorganisms readily degrade LABs. River die-away tests have demonstrated that **tetradecylbenzene** and related LABs are readily biodegradable, with half-lives reported to be in the range of 4 to 15 days in water and soil environments.[1][14][16] The primary mechanism involves microbial oxidation of the terminal end of the long alkyl chain, followed by successive cleavage of two-carbon units (β -oxidation), eventually leading to the breakdown of the entire molecule.[17][18] Sewage treatment plants are highly effective at removing LABs, with removal rates exceeding 98% in activated sludge systems.[16]
- **Anaerobic Biodegradation:** While aerobic degradation is dominant, anaerobic biodegradation can also occur.[16] Studies have shown significant biodegradation (>70%) under anaerobic conditions, which is relevant for environments like buried sediments and some groundwater scenarios.[16][19][20]

[Click to download full resolution via product page](#)

Caption: Aerobic biodegradation pathway of **Tetradecylbenzene**.

Abiotic Degradation: Photolysis and Hydrolysis

Abiotic processes contribute to the overall environmental fate, particularly in the atmosphere. [21]

- Photodegradation: In the atmosphere, vapor-phase **tetradecylbenzene** is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). [1] The estimated half-life for this atmospheric reaction is approximately 16.8 hours, indicating a relatively rapid removal from the gas phase. [1] This process is a key factor limiting the long-range atmospheric transport of the compound.
- Hydrolysis: Hydrolysis is a chemical reaction with water. [22][23] **Tetradecylbenzene** lacks hydrolyzable functional groups (such as esters or amides), and therefore, hydrolysis is not considered an important environmental fate process for this compound. [1]

Environmental Transport: Mobility and Partitioning

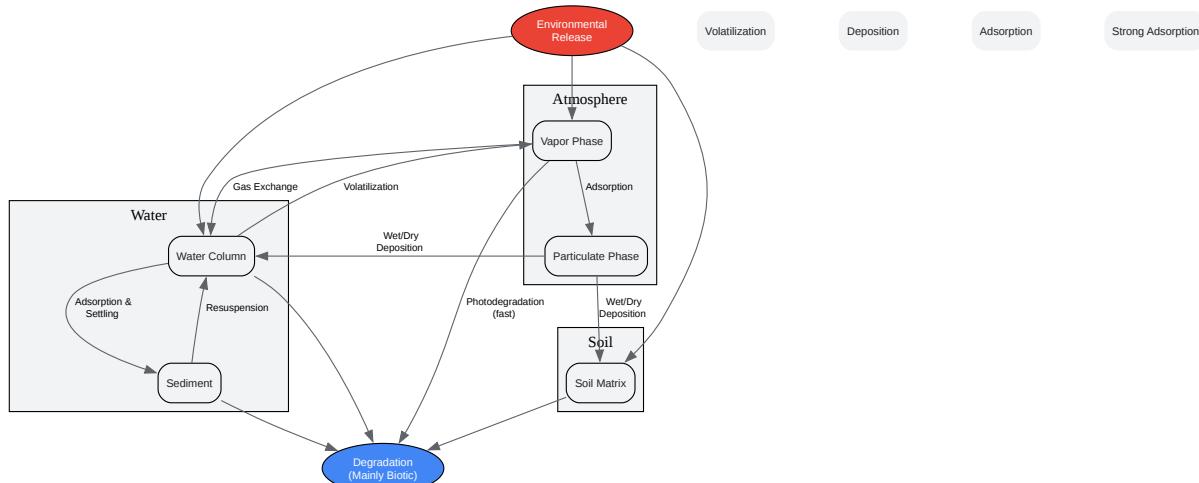
"Fate and transport" are interconnected; understanding where a contaminant moves is essential to assessing its potential impact. [6][24] The physicochemical properties of **tetradecylbenzene** strongly predict its partitioning behavior.

Atmospheric Compartment

Due to its vapor pressure, **tetradecylbenzene** released to the environment will exist in both the vapor and particulate phases in the atmosphere.[1]

- Vapor Phase: Subject to rapid photodegradation as described above.[1]
- Particulate Phase: **Tetradecylbenzene** adsorbed to atmospheric particles will be removed through wet deposition (rain, snow) and dry deposition (gravitational settling).[1]

Aquatic Compartment


When released into water, **tetradecylbenzene**'s high Log K_{ow} and K_{oc} values dominate its behavior.

- Adsorption: It is expected to strongly adsorb to suspended solids and partition into bottom sediments.[1][11] This process significantly reduces its concentration in the water column and its bioavailability to many aquatic organisms.[11]
- Volatilization: The compound's Henry's Law constant suggests that volatilization from water surfaces is a potentially important fate process.[1] Estimated volatilization half-lives are 5 hours for a model river and 160 hours for a model lake.[1] However, this process is significantly attenuated (slowed down) by its strong adsorption to sediment and suspended solids.[1]

Terrestrial Compartment

In soil, the mobility of **tetradecylbenzene** is extremely limited.

- Adsorption: The very high estimated K_{oc} of 1.6×10^6 indicates that **tetradecylbenzene** is expected to be immobile in soil.[1] It will bind tightly to the organic carbon fraction of the soil, preventing significant leaching into groundwater.[25][26][27][28]
- Volatilization: Volatilization from moist soil surfaces can occur but is expected to be attenuated by strong adsorption.[1] It is not expected to volatilize from dry soil surfaces due to its low vapor pressure.[1]

[Click to download full resolution via product page](#)

Caption: Environmental partitioning and transport of **Tetradecylbenzene**.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential for a substance to bioaccumulate is often estimated using the Bioconcentration Factor (BCF), which measures uptake from water alone. Despite its high lipophilicity (high Log K_{ow}), the estimated BCF for **tetradecylbenzene** is low, at 4.71.^[1] This suggests that the potential for bioconcentration in aquatic organisms is low.

[1] This can be attributed to factors like rapid metabolism by organisms and its strong binding to sediment, which reduces its bioavailability.

Experimental Methodologies and Protocols

To provide actionable insights for researchers, this section details common experimental workflows for assessing the environmental fate of compounds like **tetradecylbenzene**.

Workflow for Environmental Fate Assessment

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the environmental fate of a chemical.

Protocol 1: Determination of Soil Adsorption Coefficient (K_{oc})

Objective: To quantify the partitioning of **tetradecylbenzene** between soil and water, which indicates its mobility.

Principle: This protocol follows a batch equilibrium method. Soil samples are equilibrated with an aqueous solution of **tetradecylbenzene** of known concentration. The decrease in the aqueous concentration after equilibration is attributed to adsorption by the soil.

Methodology:

- Soil Preparation: Select and characterize test soils (e.g., measure pH, organic carbon content, texture). Air-dry and sieve the soil (<2 mm).
- Solution Preparation: Prepare a stock solution of **tetradecylbenzene** in a water-miscible solvent (e.g., methanol) to overcome its low water solubility. Prepare a series of aqueous test solutions by spiking the stock solution into a background electrolyte solution (e.g., 0.01 M CaCl₂). The final solvent concentration should be minimal (<0.1%) to avoid co-solvent effects.
- Equilibration: Add a known mass of soil (e.g., 5 g) to centrifuge tubes. Add a known volume of each test solution (e.g., 25 mL) to the tubes, creating a range of initial concentrations.
- Shaking: Cap the tubes and shake them on a laboratory shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours, determined from preliminary kinetic studies).
- Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid and aqueous phases.
- Analysis: Carefully collect a sample of the supernatant (aqueous phase). Extract the **tetradecylbenzene** from the aqueous sample using a suitable organic solvent (e.g.,

hexane). Analyze the extract using a calibrated Gas Chromatograph-Mass Spectrometer (GC-MS) to determine the equilibrium aqueous concentration (C_e).^{[29][30]}

- Calculation:

- Calculate the mass of **tetradecylbenzene** adsorbed to the soil (M_{ads}) by subtracting the mass in solution at equilibrium from the initial mass.
- Calculate the concentration in the solid phase (C_s) as $M_{ads} / \text{mass of soil}$.
- The soil-water distribution coefficient (K_d) is C_s / C_e .
- Normalize for soil organic carbon content (%OC): $K_{oc} = (K_d / \%OC) * 100$.

Protocol 2: Aerobic Soil Biodegradation Study

Objective: To determine the rate of aerobic biodegradation of **tetradecylbenzene** in soil.

Principle: **Tetradecylbenzene** is applied to a viable soil sample. Its disappearance over time is monitored, and the rate is calculated.

Methodology:

- Soil Collection: Collect fresh, non-contaminated surface soil. Sieve (<2 mm) and adjust moisture content to 40-60% of water holding capacity.
- Test Setup: Weigh soil samples (e.g., 100 g) into individual biometer flasks or similar incubation vessels.
- Spiking: Prepare a solution of **tetradecylbenzene** in a volatile solvent (e.g., acetone). Add the solution dropwise to the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely.
- Incubation: Seal the flasks and incubate in the dark at a constant temperature (e.g., 20-25°C). Include a CO₂ trap (e.g., NaOH solution) in each flask if mineralization is to be measured.

- Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice replicate flasks.
- Extraction: Extract the entire soil sample from the sacrificed flask using a strong organic solvent (e.g., acetone/hexane mixture) via a method like Soxhlet or accelerated solvent extraction.
- Analysis: Concentrate the extract and analyze for the remaining **tetradecylbenzene** using GC-MS.
- Data Analysis: Plot the concentration of **tetradecylbenzene** versus time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant (k) and the half-life ($t_{1/2} = 0.693 / k$).

Conclusion and Risk Assessment Synopsis

The environmental profile of **tetradecylbenzene** is characterized by several key features:

- Low Persistence: It is readily biodegradable under aerobic conditions and can also degrade anaerobically, limiting its persistence in most environments.[1][16]
- Low Mobility: Due to its strong affinity for organic matter, it is largely immobile in soil and rapidly partitions to sediment in aquatic systems, minimizing its presence in the water column and reducing the potential for groundwater contamination.[1]
- Low Bioaccumulation Potential: Despite its hydrophobic nature, its potential for bioaccumulation in aquatic organisms is estimated to be low.[1]

Based on these characteristics, comprehensive risk assessments have concluded that for linear alkylbenzenes, no relevant risk exists for water and sediment compartments, provided that wastewater undergoes suitable treatment in a sewage treatment plant to remove the bulk of the chemical before discharge.[2][14][16] The primary environmental exposure is localized and mitigated by effective and rapid natural attenuation processes.

References

- Binetti, R., et al. (2000). Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry. International Journal of Environmental Health

Research, 10(2). [Link]

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15086, **Tetradecylbenzene**. [Link]
- Taylor & Francis Online. (2010).
- ChemBK. (2024). **Tetradecylbenzene**. [Link]
- Australian Government Department of Health. (2022).
- ChemWhat. (n.d.). **TETRADECYLBENZENE** CAS#: 1459-10-5. [Link]
- Solubility of Things. (n.d.). **Tetradecylbenzene**. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
- ResearchGate. (n.d.). Environmental risk assessment of linear alkyl benzene, an intermediate for the detergency industry | Request PDF. [Link]
- ResearchGate. (2020). Probabilistic Environmental Risk Assessment for Linear Alkyl Benzene Sulfonate (LAS) in Japan Reduces Assessment Uncertainty. [Link]
- National Institute of Standards and Technology (NIST). (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples. [Link]
- CIIMAR. (n.d.).
- PubMed. (n.d.). Bioaccumulation potential of persistent organic chemicals in humans. [Link]
- GOV.UK. (n.d.). Review of the Fate and Transport of Selected Contaminants in the Soil Environment. [Link]
- PubMed Central. (2022). Moving persistence assessments into the 21st century: A role for weight-of-evidence and overall persistence. [Link]
- NY.Gov. (n.d.). Sampling Guidelines and Protocols Section 7. [Link]
- JRF Global. (2020). Hydrolysis. [Link]
- California Agriculture. (n.d.). ADSORPTION AND MOBILITY OF PESTICIDES IN SOIL. [Link]
- DergiPark. (n.d.). EXPERIMENTAL DATA AND MODELING FOR THE ADSORPTION/DESORPTION OF TETRACYCLINE AND DICLOFENAC ON THE AGRICULTURAL SOILS TARIM TOPR. [Link]
- MDPI. (n.d.). Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]
- Springer. (2013). Hydrolysis of chemicals as a function of structure and pH. [Link]
- USGS Publications Warehouse. (n.d.).
- ITRC. (n.d.). 5 Environmental Fate and Transport Processes – PFAS. [Link]

- PubMed. (2019).
- PubMed Central. (2022).
- PubMed Central. (2022).
- CAS Common Chemistry. (n.d.). **Tetradecylbenzene**. [Link]
- ResearchGate. (2016). (PDF) Fate and Transport of Contaminants. [Link]
- PubMed. (1988).
- Cranfield University. (n.d.).
- ResearchGate. (n.d.). (PDF) Adsorption of Ionisable Pesticides in Soils. [Link]
- ECETOC. (n.d.). Technical Report No. 90 Persistence of Chemicals in the Environment. [Link]
- OSTI.GOV. (1981).
- Royal Society of Chemistry. (n.d.).
- PubMed. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
- PubMed. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. chemwhat.com [chemwhat.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Environmental persistence and transformation processes [ciimar.up.pt]
- 12. Moving persistence assessments into the 21st century: A role for weight-of-evidence and overall persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.usgs.gov [pubs.usgs.gov]
- 19. Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 21. ecetoc.org [ecetoc.org]
- 22. jrfglobal.com [jrfglobal.com]
- 23. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 25. californiaagriculture.org [californiaagriculture.org]
- 26. Soil adsorption alters kinetics and bioavailability of benzene in orally exposed male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Adsorption of some monohydroxybenzene derivatives by soils (Journal Article) | OSTI.GOV [osti.gov]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the environmental fate and transport of Tetradecylbenzene.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074307#understanding-the-environmental-fate-and-transport-of-tetradecylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com